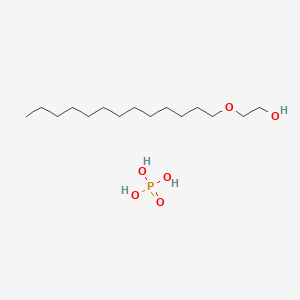
Phosphoric acid;2-tridecoxyethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid;2-tridecoxyethanol is a compound that combines the properties of phosphoric acid and 2-tridecoxyethanol. Phosphoric acid is a colorless, odorless phosphorus-containing inorganic acid with the chemical formula H₃PO₄ . It is commonly used in various industrial applications, including fertilizers, food additives, and cleaning agents. 2-Tridecoxyethanol is an organic compound that belongs to the class of alcohols and is known for its surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid;2-tridecoxyethanol typically involves the esterification of phosphoric acid with 2-tridecoxyethanol. This reaction can be carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid;2-tridecoxyethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives and oxidized alcohol products.
Reduction: Reduction reactions may involve the conversion of the ester group back to the corresponding alcohol and phosphoric acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoric acid and oxidized alcohols, while reduction may produce the original alcohol and phosphoric acid.
Scientific Research Applications
Phosphoric acid;2-tridecoxyethanol has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.
Industry: Utilized in the production of detergents, cleaning agents, and other industrial products due to its surfactant properties.
Mechanism of Action
The mechanism of action of phosphoric acid;2-tridecoxyethanol involves its ability to interact with various molecular targets and pathways. As a surfactant, it can reduce surface tension and enhance the solubility of hydrophobic compounds. In biological systems, it may interact with cell membranes and proteins, affecting their structure and function. The specific molecular targets and pathways involved depend on the application and context in which the compound is used .
Comparison with Similar Compounds
Phosphoric acid;2-tridecoxyethanol can be compared with other similar compounds, such as:
Phosphoric acid;2-ethoxyethanol: Another ester of phosphoric acid with a shorter alkoxy chain, which may have different surfactant properties and applications.
Phosphoric acid;2-butoxyethanol: Similar in structure but with a different alkoxy group, leading to variations in chemical reactivity and industrial uses.
Phosphoric acid;2-decoxyethanol: A compound with a similar structure but a different alkoxy chain length, affecting its physical and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific alkoxy chain length and resulting properties, making it suitable for particular applications in various fields .
Properties
CAS No. |
848592-69-8 |
|---|---|
Molecular Formula |
C15H35O6P |
Molecular Weight |
342.41 g/mol |
IUPAC Name |
phosphoric acid;2-tridecoxyethanol |
InChI |
InChI=1S/C15H32O2.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16;1-5(2,3)4/h16H,2-15H2,1H3;(H3,1,2,3,4) |
InChI Key |
USXJUDXDRJFVRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOCCO.OP(=O)(O)O |
Related CAS |
9046-01-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















